Cyclopropanecarboxylic acid, 1-(phenylsulfonyl)-, methyl ester

Description

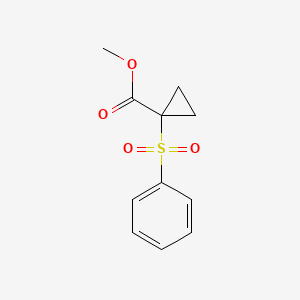

Cyclopropanecarboxylic acid, 1-(phenylsulfonyl)-, methyl ester is a cyclopropane derivative featuring a sulfonyl group (SO₂) attached to the cyclopropane ring at the 1-position, along with a phenyl group and a methyl ester moiety. This structure confers unique electronic and steric properties due to the electron-withdrawing nature of the sulfonyl group, which distinguishes it from simpler cyclopropane esters.

Properties

IUPAC Name |

methyl 1-(benzenesulfonyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4S/c1-15-10(12)11(7-8-11)16(13,14)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACLWBSJZSLACO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30242911 | |

| Record name | Cyclopropanecarboxylic acid, 1-(phenylsulfonyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97383-42-1 | |

| Record name | Methyl 1-(phenylsulfonyl)cyclopropanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97383-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropanecarboxylic acid, 1-(phenylsulfonyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097383421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarboxylic acid, 1-(phenylsulfonyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification and Transesterification Techniques

One of the primary routes to cyclopropanecarboxylic acid esters, including the methyl ester of 1-(phenylsulfonyl)cyclopropanecarboxylic acid, involves esterification or transesterification of cyclopropanecarboxylic acid or its derivatives. According to a European patent (EP0879813A1), methyl esters of cyclopropanecarboxylic acids can be prepared by reacting cyclopropanecarboxylic acid esters with carboxylic acids under acid catalysis, often using alkylbenzenesulfonic acids as catalysts. The reaction typically proceeds at 90 to 150 °C, with the ester being distilled off under slight vacuum to drive the equilibrium forward. The catalyst can be recycled multiple times without significant decomposition, enhancing the process's economic and environmental viability.

For example, cyclopropanecarboxylic acid methyl ester (CPME) can be synthesized by reacting 4-chlorobutyric acid methyl ester with sodium methylate, followed by acid-catalyzed ester interchange with formic acid or other low boiling carboxylic acids. The reaction molar ratio of ester to acid ranges from 1:1 to 1:20, preferably 1:1.1 to 1:3. The process yields high purity cyclopropanecarboxylic acid methyl esters with yields around 87–90% after distillation and purification steps.

Key parameters from the process:

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Reaction temperature | 90–150 °C | Controlled heating under stirring |

| Catalyst | Alkylbenzenesulfonic acid | 5–50% by weight, preferably 7–15% |

| Molar ratio (ester:acid) | 1:1 to 1:20 (preferably 1:1.1 to 1:3) | Adjusted for economic optimization |

| Vacuum during distillation | 500–1000 hPa | To remove methyl formate byproduct |

| Yield | ~87–90% | Based on ester used |

| Purity | >99% | After fractional distillation |

Cyclopropanation via Diazoester Decomposition

Another synthetic approach to cyclopropane derivatives is the cyclopropanation of olefins using diazoesters catalyzed by transition metals such as palladium, rhodium, or copper complexes. This method is well-documented for preparing cyclopropanecarboxylates with control over stereochemistry and enantioselectivity. Although specific literature on 1-(phenylsulfonyl) substituted methyl esters is limited, the general methodology involves the decomposition of diazo compounds in the presence of olefins to form cyclopropane rings, which can be further functionalized to introduce sulfonyl groups.

Acid-Catalyzed Ring Contraction and Flow Chemistry Approaches

Recent advances have introduced continuous-flow synthesis methods for cyclopropyl carbonyl compounds, including derivatives bearing arylthio or sulfonyl substituents. A notable method involves acid-catalyzed nucleophilic attack of arylthiols on 2-hydroxycyclobutanones, leading to cyclopropyl aldehydes and ketones. This method uses sulfonic acid resins such as Amberlyst-35 as reusable catalysts under mild conditions, providing scalable and environmentally friendly synthesis routes.

Batch experiments comparing Amberlyst-15 and Amberlyst-35 resins showed that Amberlyst-35 provided higher conversion rates (up to 94%) in solvents like dichloromethane and 2-methyl tetrahydrofuran (2-Me-THF). This resin was then applied in continuous-flow setups, allowing efficient production of cyclopropyl carbonyl compounds with good yields and catalyst recyclability.

Catalyst performance summary:

| Entry | Resin | Solvent | Time (h) | Conversion (%) |

|---|---|---|---|---|

| 1 | AR-15 | DCM | 3 | 88 |

| 2 | AR-35 | DCM | 3 | 93 |

| 3 | AR-15 | THF | 6 | 90 |

| 4 | AR-35 | THF | 6 | 93 |

| 5 | AR-15 | 1,4-Dioxane | 10 | 67 |

| 6 | AR-35 | 1,4-Dioxane | 10 | 78 |

| 7 | AR-15 | 2-Me-THF | 6 | 87 |

| 8 | AR-35 | 2-Me-THF | 6 | 94 |

This method's advantage lies in its mild conditions, catalyst reusability, and scalability, which are critical for industrial applications of cyclopropane derivatives bearing sulfonyl groups.

Comparative Analysis of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Acid-catalyzed esterification/transesterification | Uses alkylbenzenesulfonic acid catalysts; ester interchange at 90–150 °C; vacuum distillation | High purity and yield; catalyst recyclable; industrially scalable | Requires careful temperature and vacuum control; uses strong acid catalysts |

| Transition metal-catalyzed cyclopropanation of diazoesters | Metal-carbene intermediates; stereoselective; uses diazo compounds | High stereocontrol; versatile substrates | Diazo compounds can be hazardous; less direct for sulfonyl derivatives |

| Acid-catalyzed nucleophilic ring contraction in flow | Uses sulfonic acid resins (Amberlyst); mild conditions; continuous flow | Environmentally friendly; catalyst reusable; scalable | Requires specialized flow equipment; limited to certain substrates |

Summary and Recommendations

The preparation of cyclopropanecarboxylic acid, 1-(phenylsulfonyl)-, methyl ester is effectively achieved through acid-catalyzed esterification methods using alkylbenzenesulfonic acid catalysts, which provide high yields and purity with catalyst recyclability. For advanced synthetic applications, continuous-flow methods using sulfonic acid resins such as Amberlyst-35 offer a green and scalable alternative, especially for sulfur-containing cyclopropyl carbonyl compounds.

Transition metal-catalyzed cyclopropanation remains a powerful tool for stereoselective synthesis but may require additional steps to introduce the phenylsulfonyl group. Selecting the optimal method depends on the scale, desired stereochemistry, and available equipment.

Chemical Reactions Analysis

Types of Reactions: Cyclopropanecarboxylic acid, 1-(phenylsulfonyl)-, methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Hydrolysis is typically carried out under acidic or basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Cyclopropanecarboxylic acid.

Scientific Research Applications

Chemical Properties and Structure

The compound features a cyclopropane ring attached to a carboxylic acid functional group, specifically as a methyl ester. Its molecular formula is CHOS, with a molecular weight of approximately 213.26 g/mol. The presence of the phenylsulfonyl group enhances its chemical reactivity, making it a valuable building block in synthetic chemistry.

Pharmaceutical Applications

-

Drug Development :

- Cyclopropanecarboxylic acid derivatives are being investigated as potential pharmaceutical agents due to their ability to modulate biological activity. For instance, compounds derived from this structure have been explored for their inhibitory effects on enzymes such as tyramine oxidase, which is critical in drug metabolism and neurotransmitter regulation .

- Anticancer Research :

- Anti-inflammatory Agents :

Organic Synthesis Applications

-

Building Blocks for Complex Molecules :

- The compound serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity allows for various transformations, including ring-opening reactions that can lead to more complex structures.

- Synthesis of Natural Products :

- Cosmetic Formulations :

Comparative Analysis with Related Compounds

The following table summarizes key structural features and properties of cyclopropanecarboxylic acid, 1-(phenylsulfonyl)-, methyl ester compared to similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Cyclobutanecarboxylic Acid Methyl Ester | Four-membered ring | Higher strain energy than cyclopropane derivatives |

| Propanoic Acid Methyl Ester | Straight-chain structure | Simpler structure with less steric hindrance |

| Cyclohexanecarboxylic Acid Methyl Ester | Six-membered ring | More stable than cyclopropane due to larger ring size |

| Phenyl Acetic Acid | Aromatic compound without a ring | Different reactivity profile due to lack of cyclic structure |

Cyclopropanecarboxylic acid, 1-(phenylsulfonyl)-, methyl ester stands out due to its unique combination of cyclic structure and sulfonyl functionality, which may enhance its reactivity and biological properties compared to other similar compounds.

Case Studies and Research Findings

- Tyramine Oxidase Inhibition : A study highlighted that derivatives of cyclopropanecarboxylic acid exhibited significant inhibition against tyramine oxidase, suggesting potential applications in managing conditions related to neurotransmitter imbalances .

- Fluorinated Cyclopropanes : Research on fluorinated analogs demonstrated enhanced biological activity due to increased ring strain and specific interactions at the active site of enzymes like monoamine oxidase . This insight could lead to the development of more effective therapeutic agents.

- Cosmetic Efficacy : Investigations into the use of cyclopropanecarboxylic acid derivatives in cosmetic formulations revealed improvements in skin hydration and product stability, indicating their utility in personal care products .

Mechanism of Action

The mechanism of action of cyclopropanecarboxylic acid, 1-(phenylsulfonyl)-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the cyclopropane ring provides conformational rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

- Base Compound : Methyl cyclopropanecarboxylate (CAS 2868-37-3) has a molecular weight of 100.12 g/mol and a surface tension of 38.2 mN/m . The absence of substituents on the cyclopropane ring results in lower polarity and simpler reactivity.

- Phenyl-Substituted Analogs : Cyclopropanecarboxylic acid, 2-phenyl-, methyl ester (CAS 5682-61-1) introduces a phenyl group at the 2-position, increasing molecular weight to ~176.22 g/mol. The aromatic ring enhances lipophilicity and may stabilize the molecule via π-π interactions .

- Target Compound: The phenylsulfonyl group in 1-(phenylsulfonyl) derivatives adds significant polarity and molecular weight (estimated ~240–260 g/mol based on analogous structures like CAS 311794-15-7 ). The sulfonyl group elevates melting/boiling points compared to non-sulfonylated esters and influences solubility in polar solvents.

Structural and Functional Group Analysis

Biological Activity

Cyclopropanecarboxylic acid derivatives, particularly 1-(phenylsulfonyl)-, methyl ester, have garnered attention due to their diverse biological activities and potential applications in various fields, including agriculture and medicine. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

Cyclopropanecarboxylic acid, 1-(phenylsulfonyl)-, methyl ester is characterized by its unique cyclopropane ring structure combined with a phenylsulfonyl group. This configuration contributes to its biological activity by influencing its interaction with various biological targets. The compound can be synthesized through several methods, including the reaction of 1-aminocyclopropyl formate under specific catalytic conditions .

Mechanisms of Biological Activity

The biological activity of cyclopropanecarboxylic acid derivatives is primarily attributed to their ability to act as inhibitors of key enzymes involved in metabolic pathways. For instance:

- Inhibition of Ethylene Biosynthesis : Cyclopropanecarboxylic acids have been shown to inhibit ethylene production in plants by targeting the enzyme 1-aminocyclopropane-1-carboxylic acid oxidase (ACO), which is crucial for ethylene biosynthesis . This inhibition can delay fruit ripening and senescence, making these compounds valuable in agricultural applications.

- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties by interfering with bacterial metabolism. For example, studies have indicated that certain phenylsulfonyl derivatives can inhibit O-acetylserine sulfhydrylase (OASS), an enzyme involved in cysteine biosynthesis in bacteria . This inhibition can lead to reduced bacterial growth and viability.

Table 1: Summary of Biological Activities

Case Study: Ethylene Biosynthesis Inhibition

In a study examining the effects of cyclopropanecarboxylic acid derivatives on tomato plants, it was found that treatment with these compounds resulted in a significant reduction in ethylene production. The treated plants exhibited delayed ripening and improved shelf life compared to untreated controls. Molecular docking studies suggested strong binding affinities for the ACO enzyme, indicating a direct inhibitory effect .

Case Study: Antimicrobial Properties

Another investigation focused on the antimicrobial effects of phenylsulfonyl derivatives against Salmonella Typhimurium. The results demonstrated that these compounds effectively inhibited bacterial growth by targeting OASS. Structural analysis confirmed that the compounds bind competitively to the active site of the enzyme, disrupting normal metabolic processes .

Q & A

Q. What are the established synthetic routes for preparing cyclopropanecarboxylic acid, 1-(phenylsulfonyl)-, methyl ester, and what key reagents are involved?

The compound is synthesized via coupling reactions using reagents like N,N'-dicyclohexylcarbodiimide (DCC) under inert nitrogen atmospheres. For example, DCC (26 mmol) was employed to activate carboxylic acid intermediates, followed by esterification with methanol . Alternative routes involve fluorinated indanone derivatives, where improved procedures for methyl ester formation are achieved using selective fluorination and cyclopropanation steps .

Q. How can researchers ensure the purity of cyclopropanecarboxylic acid derivatives during synthesis?

Purification typically involves column chromatography and drying organic extracts with anhydrous sodium sulfate (Na₂SO₄) . Recrystallization from solvents like ethanol or dichloromethane is also effective, particularly for isolating stereoisomers. For example, Hofmann rearrangement reactions require pH adjustment and overnight stirring to isolate pure cyclopropylamine derivatives .

Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?

- Gas Chromatography-Mass Spectrometry (GC-MS): Used to confirm molecular weight and fragmentation patterns, with cyclopropanecarboxylic acid methyl ester identified via M and M-H signals .

- Nuclear Magnetic Resonance (NMR): Critical for resolving cyclopropane ring protons and sulfonyl group environments (e.g., ¹H NMR chemical shifts between δ 1.2–3.0 ppm for cyclopropane protons) .

- Infrared Spectroscopy (IR): Detects ester carbonyl stretches (~1740 cm⁻¹) and sulfonyl S=O vibrations (~1350–1150 cm⁻¹) .

Q. What are the optimal storage conditions to maintain the compound's stability?

Store under nitrogen or argon at –20°C to prevent hydrolysis of the ester group or sulfonyl moiety. Commercial standards of similar cyclopropane derivatives recommend storage below –20°C in amber vials to avoid photodegradation .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this cyclopropane derivative?

Chiral auxiliaries or catalysts are used to enforce stereoselectivity. For instance, (1R,2S,5R)-isopropyl-5-methylcyclohexyl esters act as chiral templates during cyclopropanation . Enantiomeric excess can be assessed via chiral HPLC or by comparing optical rotation data with literature values .

Q. What methodologies are employed to functionalize the cyclopropane ring post-synthesis?

- Ring-Opening Reactions: 4-Phenyl-1,2,4-triazolin-3,5-dione (PTAD) selectively cleaves cyclopropane rings to form diastereomeric adducts .

- Hofmann Rearrangement: Electrochemical methods enable conversion of cyclopropanecarboxamides to cyclopropylamines under acidic conditions .

Q. Are there studies on the compound's stability under extreme conditions, such as astrochemical environments?

The compound was detected in comet 67P’s coma via the Rosetta mission, suggesting stability under low-temperature, high-radiation conditions. Laboratory simulations using UV photolysis or electron bombardment could validate its resilience in space-like environments .

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculates reaction thermodynamics (e.g., ΔrG° and ΔrH°) for cyclopropane ring-opening or sulfonyl group substitution. NIST thermochemical data provide benchmarks for modeling transition states .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

Yield discrepancies often arise from reagent purity or reaction scale. For example, small-scale DCC-mediated couplings (≤10 mmol) achieve >80% yields, while larger scales require slow reagent addition to minimize side reactions . Optimization of fluorination steps (e.g., using Selectfluor®) improves yields in fluorinated analogs .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?

Continuous flow reactors enhance mixing and temperature control during cyclopropanation, reducing racemization. Catalytic asymmetric synthesis using Rh(II) or Cu(I) complexes can also improve enantioselectivity at scale .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.